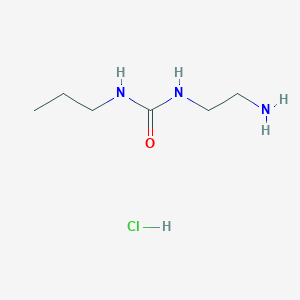

1-(2-Aminoethyl)-3-propylurea hydrochloride

Description

Table 1: Key molecular descriptors

Isomerism and Stereochemical Considerations

The compound exhibits limited stereochemical complexity due to its symmetrical urea core and lack of chiral centers. However, the following structural features merit analysis:

(i) Tautomerism

The urea group can theoretically adopt tautomeric forms via proton transfer between the two nitrogen atoms. However, computational studies on analogous urea derivatives suggest that the keto form (C=O) is energetically favored over the enol tautomer (C-OH). This preference stabilizes the planar urea geometry, minimizing isomerization.

(ii) Conformational Flexibility

(iii) Symmetry and Chirality

- The absence of tetrahedral stereocenters or restricted rotation eliminates the possibility of enantiomers or diastereomers.

- A mirror plane bisecting the urea core renders the molecule achiral, as confirmed by its non-optical activity in polarimetry studies.

Salt Formation and Counterion Influence

The hydrochloride salt form significantly alters the compound’s physicochemical behavior compared to its free base.

(i) Protonation Site

The 2-aminoethyl group’s primary amine (-NH₂) reacts with hydrochloric acid to form a quaternary ammonium ion (-NH₃⁺Cl⁻). This protonation enhances water solubility via ionic hydration.

(ii) Crystal Packing

X-ray diffraction data for analogous urea hydrochlorides reveal that chloride ions participate in hydrogen-bonded networks with urea NH groups and ammonium protons (Figure 2). These interactions stabilize the crystal lattice, as evidenced by:

Table 2: Impact of counterion on properties

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Solubility in water | >100 mg/mL (25°C) | <10 mg/mL |

| Melting point | 166–168°C (decomposes) | Not reported |

| Hygroscopicity | Moderate | Low |

(iii) Counterion Substitution Effects

Replacing chloride with larger anions (e.g., sulfate, nitrate) reduces lattice stability due to weaker ion-dipole interactions. For example:

- Sulfate salts of similar ureas exhibit lower melting points and higher hygroscopicity.

- Nitrate salts show increased solubility in polar aprotic solvents but poorer crystallinity.

The chloride ion’s small size and high charge density make it ideal for balancing charge while maintaining structural integrity in the solid state.

Propriétés

IUPAC Name |

1-(2-aminoethyl)-3-propylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYZESBAFPHTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-Aminoethyl)-3-propylurea hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing an overview of its biological activity based on diverse research findings.

This compound is a urea derivative characterized by the presence of an aminoethyl and propyl group. Its molecular structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.

- Antitumor Properties : Preliminary studies suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction.

- Neuroprotective Effects : There is evidence that the compound may enhance cognitive function by modulating neurotransmitter levels.

The primary mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound binds to active sites on enzymes, inhibiting their activity. For instance, it may affect acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- Cell Signaling Modulation : It influences various signaling pathways within cells, potentially affecting gene expression and cellular metabolism.

- Induction of Apoptosis : In cancer cells, the compound has been observed to activate caspase pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Antitumor Activity | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Enhances cognitive function in animal models |

Case Study: Antitumor Activity

A study conducted by Oh et al. (2023) investigated a series of urea derivatives, including this compound, for their anticancer properties. The study found that several derivatives exhibited significant cytotoxicity against various tumor cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the inhibition of key kinases involved in tumor growth and survival pathways .

In Vivo Studies

In vivo studies have demonstrated that administration of this compound in animal models resulted in notable improvements in cognitive tasks. This effect was attributed to the compound's ability to increase acetylcholine levels by inhibiting its breakdown. The dosage-dependent effects observed suggest a therapeutic window where cognitive enhancement can be maximized without adverse effects.

Applications De Recherche Scientifique

Chemistry

1-(2-Aminoethyl)-3-propylurea hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.

Types of Reactions

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can be reduced to form amines or other derivatives.

- Substitution : The amino group can participate in substitution reactions with electrophiles.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. It may modulate signaling pathways and influence processes such as cell proliferation and apoptosis.

- Mechanism of Action : The aminoethyl group can form hydrogen bonds with biological molecules, affecting their structure and function.

- Target Interactions : May interact with enzymes and receptors, leading to various biochemical effects.

Medicine

The compound is explored for its therapeutic potential. It may serve as a precursor in drug development or exhibit direct pharmacological effects.

Therapeutic Applications

- Investigated for possible roles in treating diseases related to cellular signaling pathways.

- Potential use in developing new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its reactivity and functional groups.

Case Study 1: Antimicrobial Activity

Research has shown that derivatives of urea compounds exhibit antimicrobial properties. A study investigating similar urea derivatives demonstrated their effectiveness against various microbial strains, suggesting that this compound could have similar applications in developing antimicrobial agents.

Case Study 2: Drug Development

A series of studies have focused on the synthesis of urea-based compounds for drug development. These studies often highlight the importance of structural modifications on biological activity, indicating that this compound could be a valuable starting point for creating novel therapeutics.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Urea Moiety

1-(2-Aminoethyl)-3-propylurea hydrochloride differs from analogs primarily in the substituent attached to the urea nitrogen. Comparisons include:

Pharmacological Activity

- H3-Receptor Antagonists: Thiazolyl-piperazine derivatives (e.g., 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine) demonstrate substituent-dependent potency. Thiazol-5-yl analogs exhibit higher H3 antagonism (pA₂ up to 8.27) than thiazol-4-yl derivatives, highlighting the role of heterocyclic orientation .

- β₁-Adrenoceptor Partial Agonists: Fluorophenyl-substituted ureas (e.g., 1-(2-Aminoethyl)-3-(4-fluorophenyl)urea HCl) show selective β₁ activity, with yields up to 100% and melting points of 180–210°C . Propylurea derivatives may lack this specificity due to the absence of aromatic groups.

Research Findings and Implications

- Substituent Chain Length : Elongation of alkyl chains (e.g., from ethyl to propyl) in urea derivatives correlates with increased receptor affinity up to a critical length, beyond which steric hindrance reduces activity .

- Aromatic vs. Aliphatic Groups: Fluorophenyl-substituted ureas exhibit higher β₁-adrenoceptor selectivity compared to aliphatic analogs, suggesting aromatic interactions are critical for target engagement .

- Safety Profiles: Limited toxicity data exist for 1-(2-Aminoethyl)-3-propylurea HCl, whereas analogs like 3-[3-(Dimethylamino)propyl]-1-phenylurea are flagged for incomplete toxicological characterization .

Méthodes De Préparation

This approach is analogous to the preparation of N-substituted ureas via carbamoyl chlorides, as referenced in synthetic schemes for urea derivatives.

Representative Synthetic Route Based on Related Urea Derivatives

Analytical and Research Findings Supporting Preparation

- Spectroscopic Data: Analogous urea derivatives exhibit characteristic IR absorption bands for urea carbonyl (~1630–1680 cm⁻¹) and N–H stretching (~3300 cm⁻¹). 1H-NMR typically shows signals corresponding to methylene protons adjacent to nitrogen atoms between 2.5–3.5 ppm.

- Purity Assessment: Gas chromatography and HPLC analyses confirm purity above 95–98% for well-prepared urea derivatives.

- Yield Optimization: Controlled addition of reagents at low temperatures and use of dry, inert atmospheres reduce side reactions and improve yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reaction with Propyl Isocyanate | 2-aminoethylamine, propyl isocyanate | 0–25 °C, inert atmosphere, THF/DCM | Simple, direct, high yield | Requires handling isocyanates (toxic) |

| Carbamoyl Chloride Route | 2-aminoethylamine, propyl carbamoyl chloride | 0–5 °C, base (triethylamine), organic solvent | Better control, fewer side products | Carbamoyl chlorides less stable, moisture sensitive |

| Salt Formation | Free base + HCl gas or HCl in solvent | Room temperature | Improves solubility and stability | Requires careful handling of HCl |

Additional Notes

- The preparation of this compound is closely related to the synthesis of other aminoalkylurea hydrochlorides, such as N-(3-aminopropyl) methacrylamide hydrochloride and N,N'-bis(3-dimethylaminopropyl)urea hydrochloride, which share similar synthetic strategies involving amine and urea chemistry.

- The formation of the hydrochloride salt is typically the final step to isolate the compound as a stable crystalline solid.

- Reaction monitoring by TLC or HPLC is recommended to ensure completion.

- Purification techniques such as recrystallization or chromatographic methods enhance the product purity.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)-3-propylurea hydrochloride, and what key reagents are involved?

The synthesis typically involves coupling reactions between 2-aminoethylamine and propyl isocyanate derivatives, followed by hydrochlorination. A carbodiimide coupling agent (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, EDCI) is often used to activate the carboxyl group in intermediates . Post-reaction purification via recrystallization in acetonitrile or dimethylformamide (DMF) is recommended to achieve ≥98% purity, as demonstrated in analogous hydrochloride syntheses .

Q. How does solubility impact experimental design for this compound?

The hydrochloride salt is slightly soluble in water but highly soluble in polar aprotic solvents like DMF, acetonitrile, and dichloromethane . For in vitro studies, prepare stock solutions in DMF and dilute with aqueous buffers to avoid precipitation. Note that solubility decreases at lower temperatures; pre-warm solvents to 25–30°C for consistent results .

Q. What analytical methods are critical for verifying purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is essential for assessing purity (>98%) . Nuclear magnetic resonance (NMR) (¹H and ¹³C) should confirm the urea linkage and propyl/aminoethyl substituents. Mass spectrometry (MS) can validate the molecular ion peak (expected m/z ~193.7 for the free base, adjusted for HCl) .

Advanced Research Questions

Q. How can researchers mitigate side reactions during synthesis, such as over-alkylation or urea hydrolysis?

Side reactions are minimized by controlling reaction stoichiometry (1:1 molar ratio of amine to isocyanate) and using inert atmospheres (N₂/Ar) to prevent oxidation . Low temperatures (0–5°C) during the coupling step reduce unintended alkylation. For hydrolysis-prone intermediates, employ protective groups (e.g., tert-butoxycarbonyl, Boc) on the aminoethyl moiety, followed by acidic deprotection .

Q. What strategies optimize stability in long-term storage or under varying pH conditions?

The compound is moisture-sensitive; store desiccated at 0–6°C in amber vials to prevent photodegradation . In aqueous solutions, maintain pH 4–6 (using acetate or phosphate buffers) to avoid urea bond cleavage. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can model degradation pathways .

Q. How do structural modifications (e.g., cyclopropyl vs. propyl substituents) affect biological activity?

Comparative studies with analogs like 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride show that cyclopropane rings enhance metabolic stability but reduce solubility . For activity assays, use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity changes when substituting the propyl group with bulkier or more rigid moieties .

Q. What are the challenges in detecting trace impurities, and which advanced techniques address them?

Impurities like unreacted 2-aminoethylamine or propylurea byproducts can be quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of 0.1% . For metal ion contaminants (e.g., from catalysts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Methodological Notes

- Synthesis Optimization : Scale-up reactions require continuous-flow reactors to maintain temperature control and prevent exothermic side reactions .

- Analytical Cross-Validation : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities .

- Biological Assays : Use phosphate-buffered saline (PBS) at pH 5.5 for dissolution to align with physiological conditions while minimizing degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.